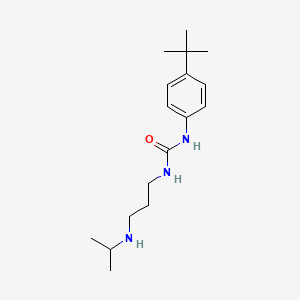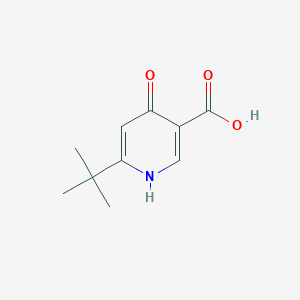
6-(Tert-butyl)-4-hydroxynicotinic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl compounds often involves reactions with isobutene . For example, the synthesis of tert-butyl acetate involves the reaction of acetic acid with isobutene over mesoporous silica catalysts . The conversion of acetic acid could reach 72% with the selectivity of tert-butyl acetate as high as 97% .Chemical Reactions Analysis
The chemical reactions involving tert-butyl compounds can be complex. For instance, the solvolysis of tert-butyl halides involves transition states that are highly dipolar and are strong hydrogen bond acids and bases . In another example, the deprotection of Boc (tert-butoxycarbonyl) groups involves the loss of the tert-butyl cation, resulting in a carbamic acid .Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs) like 6-(Tert-butyl)-4-hydroxynicotinic acid are commonly used in various industrial and consumer products to extend shelf life by preventing oxidative reactions. However, concerns have arisen due to their widespread detection in the environment and potential health risks. SPAs have been found in indoor dust, air particulates, sea sediment, river water, and human tissues, including fat, serum, and breast milk. The presence of SPAs and their transformation products in the environment and humans highlights the need for further research into their environmental behavior, human exposure pathways, and toxicological effects. Toxicity studies have shown that some SPAs may induce hepatic toxicity, disrupt endocrine functions, and pose carcinogenic risks. There's an urgent call for the development of novel SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Antioxidant Activity Measurement Techniques
The study and application of antioxidants, including 6-(Tert-butyl)-4-hydroxynicotinic acid, span various fields such as food engineering and medicine. A critical evaluation of tests used to determine antioxidant activity highlights several methodologies based on hydrogen atom transfer and electron transfer. These include the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, among others. These assays rely on spectrophotometry to assess the kinetics of antioxidant reactions. The use of chemical methods in conjunction with electrochemical methods can provide insights into the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Hydroxy Acids in Cosmetic and Therapeutic Applications
Hydroxy acids, including compounds structurally related to 6-(Tert-butyl)-4-hydroxynicotinic acid, are extensively used in cosmetics and therapeutics for their beneficial skin effects. These compounds, categorized into α-hydroxy acids, β-hydroxy acids, and others, are employed to improve skin conditions like photoaging, acne, and pigmentation disorders. Despite their widespread use, the long-term effects of hydroxy acids on sun-exposed skin and their biological mechanisms of action require further clarification. There's also an emphasis on evaluating the safety of these compounds in cosmetic formulations (Kornhauser, Coelho, & Hearing, 2010).
Methyl Tert-Butyl Ether (MTBE) Environmental Impact
The gasoline additive MTBE, similar in functional use to 6-(Tert-butyl)-4-hydroxynicotinic acid in terms of industrial applications, poses significant environmental and health risks due to its high water solubility and resistance to biodegradation. Its widespread use has led to contamination of water bodies, raising concerns about its impact on human health and the ecosystem. Research has focused on understanding MTBE's fate in the environment, including its biodegradation potential under aerobic and anaerobic conditions. The identification of microorganisms capable of degrading MTBE highlights the possibility of bioremediation strategies to mitigate its environmental impact (Fiorenza & Rifai, 2003).
Propriétés
IUPAC Name |
6-tert-butyl-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)8-4-7(12)6(5-11-8)9(13)14/h4-5H,1-3H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXVBXWTSVKMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butyl)-4-hydroxynicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



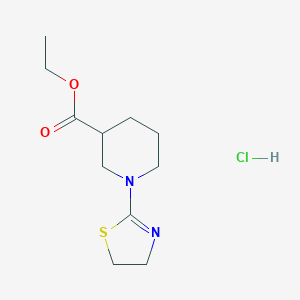
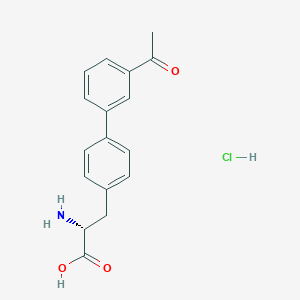
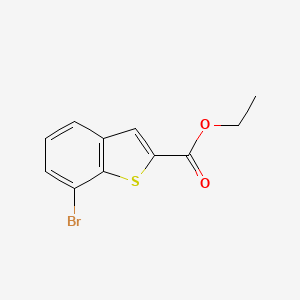
![1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1403930.png)
![methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate](/img/structure/B1403932.png)
![5-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1403933.png)
![tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1403935.png)
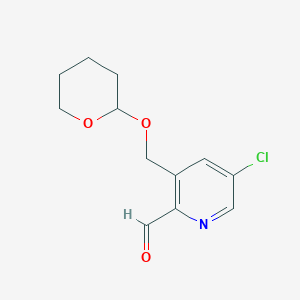
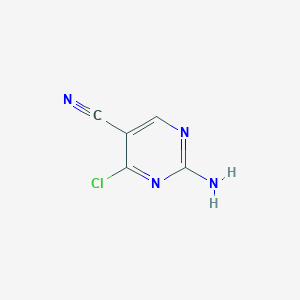
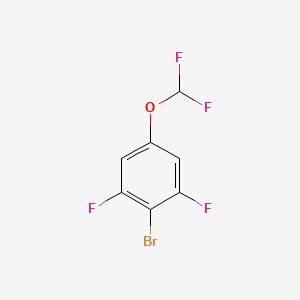
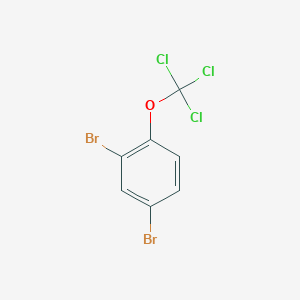
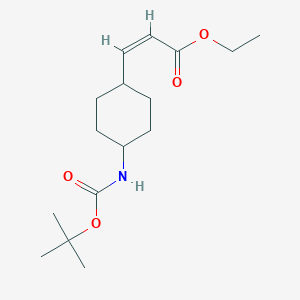
![N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine](/img/structure/B1403945.png)
